1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-9-12-6-14-5-11-7-15-16(13(11)12)8-10-3-4-10/h7,10,12,14H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBARMUVXRGVIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC2=C1N(N=C2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1422138-31-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- CAS Number : 1422138-31-5
Pharmacological Properties
This compound exhibits various biological activities that are of significant interest in pharmacology.
Inhibitory Activity
Research indicates that this compound may possess inhibitory effects on specific enzymes:
- Butyrylcholinesterase (BChE) : The compound demonstrates notable inhibitory activity against BChE with an IC50 value comparable to known inhibitors such as physostigmine. This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
- Acetylcholinesterase (AChE) : Moderate inhibitory activity against AChE has also been reported, indicating a dual action on cholinergic pathways which could enhance cognitive function .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- The compound binds to the active sites of enzymes such as BChE and AChE, modulating their activity and thereby influencing neurotransmitter levels in the synaptic cleft. This modulation can lead to enhanced cholinergic signaling which is crucial for cognitive processes.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Pyrazolo[4,3-c]pyridine derivatives have shown promise in various biological activities, including:
- Anticancer Activity : Research indicates that compounds similar to 1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of cell cycle proteins .
Neuropharmacology
The structure of this compound suggests potential applications in neuropharmacology. Preliminary studies indicate that it may affect neurotransmitter systems, which could lead to developments in treatments for neurological disorders .
Synthetic Methodologies
The synthesis of this compound involves several organic chemistry techniques. Key synthetic routes typically include:
- Reagents : Sodium borohydride for reductions and various alkyl halides for substitution reactions.
- Conditions : Optimization of reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity .
Case Study 1: Anticancer Activity
A study conducted on derivatives of pyrazolo[4,3-c]pyridine demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of similar compounds revealed that they could modulate glutamate receptors, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Key Findings :
- Nitrofuran Warhead: Compounds with a C5 nitrofuran group (13e, 13g) exhibit significantly enhanced activity compared to non-tagged analogs (12g) due to redox cycling and oxidative stress induction .
- N1 Substituent : The 2-methoxyethyl group in 13g improves solubility and target engagement compared to cyclopropylmethyl in 13e , contributing to its superior MIC values .
Antitubercular THPP Derivatives Targeting Mycobacterium tuberculosis Pantothenate Synthetase (PS)
Key Findings :
- Hydrophobic Substituents : 3-Phenyl derivatives with fluorophenyl groups show potent PS inhibition due to interactions with the enzyme's hydrophobic pocket .
- Scaffold Flexibility : The THPP core accommodates diverse substituents (e.g., triazolylmethyl in 7d ), enabling tailored optimization for bacterial vs. mammalian targets .
Structural and Conformational Comparisons
- Half-Chair Conformation : The THPP ring adopts a half-chair conformation in crystal structures, with equatorial positioning of substituents (e.g., methylsulfonyl in I–III ) optimizing steric compatibility with targets like c-Met kinase .
- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups at C3/C5 enhance metabolic stability and target affinity .
Data Gaps :
- Direct comparative studies between antimicrobial and antitubercular THPP derivatives are lacking.
Preparation Methods
Dienamine Intermediate Synthesis
The pyrazolo[4,3-c]pyridine core is often constructed through dienamine intermediates. Starting with dimethyl acetonedicarboxylate , a two-step process yields dienamine 2 (Scheme 1):
-
Knoevenagel condensation between dimethyl acetonedicarboxylate and an aldehyde generates an α,β-unsaturated carbonyl compound.
Reaction Conditions :
Functionalization with Cyclopropylmethyl and Ethoxymethyl Groups
The dienamine intermediate undergoes condensation with cyclopropylmethylamine and ethoxymethyl chloride in a sequential manner:
-
N-Alkylation : Cyclopropylmethyl bromide reacts with the pyridine nitrogen under basic conditions (K₂CO₃, DMF, 80°C).
-
O-Alkylation : Ethoxymethyl chloride introduces the ethoxymethyl group at the 7-position using NaH as a base in THF.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 80°C | 78 | 95 |
| O-Alkylation | NaH, THF, 0°C → RT | 82 | 97 |
SNAr and Japp–Klingemann Cascade Strategy
SNAr Reaction with 2-Chloro-3-Nitropyridine
This method employs 2-chloro-3-nitropyridine as a starting material (Scheme 2):
-
Nucleophilic aromatic substitution (SNAr) : Reaction with hydrazine derivatives forms a hydrazone intermediate.
-
Modified Japp–Klingemann reaction : Treatment with arenediazonium tosylates induces cyclization to form the pyrazole ring.
Optimization Insights :
-
Regioselectivity : Controlled by solvent polarity (e.g., DMF favors C-3 substitution).
-
One-pot procedure : Combines azo-coupling, deacylation, and cyclization steps, reducing purification needs.
Representative Yield : 72–88% for analogous pyrazolo[4,3-c]pyridines.
Microwave-Assisted Cyclization
Green Synthesis in Aqueous Media
A microwave-enhanced route minimizes reaction time and improves efficiency:
-
Three-component reaction : 5-Aminopyrazole, paraformaldehyde, and β-diketone react in water with InCl₃ catalysis.
-
Cyclocondensation : Microwave irradiation (100°C, 300 W) facilitates pyridine ring formation.
Advantages :
Reductive Amination for N-Substitution
Introduction of Cyclopropylmethyl Group
Post-cyclization, reductive amination installs the cyclopropylmethyl moiety:
-
Boc protection : Shields the pyridine nitrogen during subsequent steps.
-
Reductive amination : Cyclopropylmethylamine reacts with the ketone intermediate using NaBH₃CN.
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Dienamine Condensation | 75–88 | High regiocontrol | Multi-step purification |
| SNAr/Japp–Klingemann | 70–85 | One-pot efficiency | Sensitivity to solvent polarity |
| Microwave-Assisted | 80–92 | Rapid synthesis | Specialized equipment required |
| Reductive Amination | 65–75 | Late-stage functionalization | Boc deprotection step |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Q & A
Q. What are the best practices for scaling up synthesis while maintaining enantiopurity?
- Methodological Answer : Opt for asymmetric catalysis (e.g., chiral ligands in alkylation) or enzymatic resolution. Continuous flow reactors improve mixing and thermal control for exothermic steps (e.g., cyclopropane ring formation). Monitor enantiomeric excess (ee) via chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
